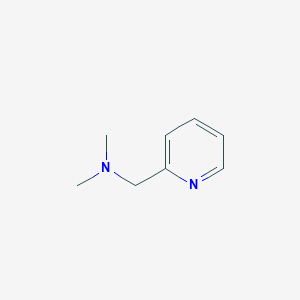

2-(Dimethylaminomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUBXJBPLLZTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962879 | |

| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43071-19-8 | |

| Record name | 43071-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINOMETHYL)-PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Modifications of 2 Dimethylaminomethyl Pyridine

Diverse Synthetic Pathways to 2-(Dimethylaminomethyl)pyridine

The synthesis of this compound can be accomplished through several routes, each with its own advantages and challenges. These pathways range from multi-step sequences to more direct, selective preparations.

Multi-step Total Synthesis Approaches

One of the common methods for synthesizing this compound and its derivatives is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyridine (B92270) chemistry, a classic approach involves the reaction of a suitable pyridine precursor with formaldehyde (B43269) and dimethylamine (B145610). For instance, the synthesis of the related compound 2-dimethylaminomethyl-3-hydroxypyridine can be achieved by treating 3-hydroxypyridine (B118123) with dimethylamine and a 30% formaldehyde solution. nih.gov However, this method can suffer from low selectivity, leading to the formation of di-substituted byproducts such as 2,6-bis-(dimethylaminomethyl)-3-oxypyridine. nih.gov

A more direct synthesis of this compound can be achieved through the reaction of 2-picoline (2-methylpyridine) with dimethylamine in the presence of a reducing agent or by the alkylation of pyridine-2-carbaldehyde with dimethylamine. ontosight.ai Another multi-step approach involves the hydrogenation of 2-cyanopyridine (B140075) to form 2-picolylamine, which can then be methylated. wikipedia.org

A two-step synthesis for the related compound di(2-picolyl)amine (DPA) involves the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an imine, which is subsequently reduced. polimi.it This highlights a general strategy that can be adapted for synthesizing various substituted picolylamine derivatives.

| Starting Material | Reagents | Product | Key Features |

| 3-Hydroxypyridine | Dimethylamine, Formaldehyde | 2-Dimethylaminomethyl-3-hydroxypyridine | Mannich reaction; potential for di-substitution. nih.gov |

| 2-Picoline | Dimethylamine, Reducing Agent | This compound | Direct aminomethylation. ontosight.ai |

| Pyridine-2-carbaldehyde | Dimethylamine, Reducing Agent | This compound | Reductive amination. ontosight.ai |

| 2-Cyanopyridine | 1. H₂/Catalyst 2. Methylating Agent | This compound | Two-step process via 2-picolylamine. wikipedia.org |

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is a critical aspect of synthesizing functionalized pyridine derivatives. In the synthesis of 2-dimethylaminomethyl-3-hydroxypyridine, using tetramethylmethylenediamine as the aminating agent in benzene (B151609) has been shown to improve the yield and simplify the process compared to the traditional Mannich reaction with dimethylamine and formaldehyde. nih.gov This suggests that the choice of reagent can significantly influence the selectivity of the reaction.

The structure of this compound presents two potential sites for alkylation: the pyridine nitrogen and the dimethylamino nitrogen. Studies on the related isomer, 4-(Dimethylaminomethyl)pyridine (DMAMP), have shown that alkylation occurs exclusively at the amino group. ijpsonline.com This is in contrast to 4-(Dimethylamino)pyridine (DMAP), where alkylation occurs at the pyridine nitrogen due to resonance stabilization. ijpsonline.com The methylene (B1212753) spacer in this compound prevents this resonance, thus directing reactivity towards the more nucleophilic dimethylamino group.

For functionalization of the pyridine ring itself, regioselectivity can be controlled through various strategies. For example, directed ortho-metallation of pyridine N-oxides allows for selective substitution at the 2-position. umich.edu This approach involves treating the N-oxide with a strong base like i-PrMgCl to generate an ortho-metallated species that can be trapped with various electrophiles. umich.edu

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce the environmental impact of chemical processes. One such approach is the use of microwave irradiation to accelerate reactions and reduce reaction times. For example, a rapid multi-step synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine has been developed using microwave heating. nih.gov

Solvent choice is another key principle of green chemistry. The development of synthetic routes for dimethindene, a molecule containing a substituted pyridine ring, has explored the use of greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net Furthermore, solvent-free multicomponent reactions have been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, offering an efficient and clean method. nih.govnih.gov

Biocatalysis represents a powerful green chemistry tool. A one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells has been demonstrated, offering a more sustainable alternative to traditional multi-step organic synthesis. google.com While not directly applied to this compound, these examples showcase the potential for developing greener synthetic routes.

Functionalization and Derivatization Strategies

Once synthesized, this compound can be further modified at either the pyridine ring or the dimethylamino moiety to generate a diverse range of analogues with potentially new properties and applications.

Synthesis of Substituted Pyridine Ring Analogues

The functionalization of the pyridine ring in this compound can be challenging due to the electron-deficient nature of the ring. However, several strategies can be employed. One common method is the N-oxidation of the pyridine nitrogen. This modification alters the electronic properties of the ring, facilitating electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. amphoteros.com

The synthesis of pyridine analogues with bulky substituents at the C5 position has been explored to probe steric influences on biological activity. nih.gov These syntheses often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups onto the pyridine ring. nih.gov For example, a series of 2,6-dimethoxypyridine (B38085) analogues of bedaquiline (B32110) were generated via Suzuki-Miyaura cross-coupling with various aryl boronic acids. nih.gov

Another approach involves the construction of the substituted pyridine ring from acyclic precursors. Multi-component reactions, often catalyzed by metals or conducted under microwave irradiation, provide efficient routes to highly substituted pyridines. ijpsonline.com

| Derivatization Strategy | Reagents/Conditions | Resulting Structure | Key Features |

| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | This compound N-oxide | Activates the pyridine ring for further substitution. amphoteros.com |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Palladium Catalyst | C-Arylated Pyridine Analogues | Introduces aryl groups at specific positions. nih.gov |

| Multi-component Reaction | Aldehydes, Active Methylene Compounds, Ammonia Source | Highly Substituted Pyridines | Convergent synthesis of complex pyridine rings. ijpsonline.com |

Modification of the Dimethylamino Moiety

The dimethylamino group of this compound is a key site for functionalization. As a nucleophilic center, it readily undergoes reactions such as alkylation. Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. ijpsonline.com

The amino group can also be modified through acylation reactions. For instance, 2-picolylamine can be coupled with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to form amides. nih.gov This strategy can be applied to create a wide range of amide derivatives.

Furthermore, the amine functionality can be incorporated into more complex ligand scaffolds. For example, N,N-bis(2-picolyl)amine (bpa) can be synthesized and subsequently functionalized at the secondary amine position to create elaborate chelating agents for metal complexes. acs.orgacs.org These modifications can include the attachment of amino acids or peptide sequences. acs.org

Reductive amination of the amine group itself is another modification strategy. For example, complete modification of amine groups in peptides and proteins can be achieved through reductive dimethylation using formaldehyde and a reducing agent like pyridine-borane complex. nih.gov

Preparation of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is a significant area of research, primarily driven by their potential applications as chiral ligands in asymmetric catalysis. These derivatives are typically prepared by introducing chirality either at the carbon atom of the aminomethyl group or by incorporating a chiral backbone derived from other molecules.

One common strategy involves the asymmetric reduction of a suitable precursor. For instance, chiral β-arylamines, which are structurally analogous to the core of chiral 2-(aminomethyl)pyridine derivatives, can be synthesized via iridium-catalyzed direct asymmetric reductive amination. rsc.org This method utilizes bulky and tunable phosphoramidite (B1245037) ligands to achieve high levels of enantiomeric control. rsc.org A similar approach could be envisioned for the synthesis of chiral 2-(aminomethyl)pyridine derivatives, followed by N-methylation to yield the desired this compound derivative.

Another established route is through the use of a chiral pool. For example, new chiral 2,2'-bipyridine (B1663995) ligands have been synthesized from the isoprenoid chiral pool, including compounds like β-pinene and 3-carene. nih.gov This methodology involves the de novo construction of the pyridine nucleus with a pre-existing chiral moiety. nih.gov Adapting this concept, a chiral amine could be used as a starting material to construct the chiral (dimethylaminomethyl)pyridine framework.

Furthermore, enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands has been achieved based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These scaffolds are obtained with high yields and excellent enantioselectivities through ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org This highlights the potential of catalytic asymmetric hydrogenation in preparing chiral pyridine derivatives.

A diastereoselective approach has also been reported for the synthesis of (-)-1-epi-lentiginosine starting from 2-pyridinecarbaldehyde. mdpi.com This method involves the creation of a chiral trans-epoxyamide derived from 2-pyridinecarbaldehyde, which then undergoes a series of transformations to yield the final chiral product. mdpi.com This pathway demonstrates the utility of diastereoselective reactions in building complex chiral molecules containing a pyridine ring.

Table 1: Methodologies for the Preparation of Chiral Pyridine Derivatives

| Methodology | Key Features | Potential Application for Chiral this compound | Reference |

|---|---|---|---|

| Asymmetric Reductive Amination | Utilizes iridium catalysts with bulky phosphoramidite ligands for high enantioselectivity. | Asymmetric synthesis of the primary amine precursor, followed by N-methylation. | rsc.org |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials for the de novo synthesis of the pyridine ring. | Incorporation of a chiral fragment from a readily available source to construct the chiral ligand. | nih.gov |

| Catalytic Asymmetric Hydrogenation | Ruthenium-catalyzed hydrogenation of quinoline (B57606) derivatives to create chiral tetrahydroquinoline scaffolds. | Asymmetric hydrogenation of a suitable prochiral precursor to introduce chirality. | rsc.org |

| Diastereoselective Synthesis | Utilizes a chiral auxiliary to control the stereochemical outcome of the reaction. | Stepwise synthesis involving a diastereoselective key step to build the chiral center. | mdpi.com |

Immobilization and Heterogenization Techniques

The immobilization of this compound and its derivatives onto solid supports is a crucial step for their application in heterogeneous catalysis. This approach facilitates catalyst recovery and reuse, which is essential for developing sustainable and economically viable chemical processes.

A prominent method for immobilization involves attaching the pyridine-based ligand to a solid support, such as silica (B1680970) or magnetic nanoparticles. One such example is the immobilization of a picolylamine–Ni(II) complex on silica-coated Fe₃O₄ core/shell magnetic nanoparticles. rsc.orgsemanticscholar.org This process involves several steps, starting with the functionalization of the nanoparticles with (3-aminopropyl)triethoxysilane (APTES), followed by reaction with 1,3,5-triazine (B166579) trichloride (B1173362) (TCT). The resulting material is then reacted with 2-picolylamine, a compound structurally similar to this compound, to anchor the ligand to the support. semanticscholar.org Finally, the immobilized ligand is complexed with a metal salt, such as nickel(II) chloride, to generate the active catalyst. semanticscholar.org The use of magnetic nanoparticles offers the advantage of easy separation of the catalyst from the reaction mixture using an external magnet. semanticscholar.org

The support material can be tailored to enhance the catalytic performance. For instance, covalent immobilization can be achieved on various activated supports. Amine-reactive supports, such as those activated with N-hydroxysuccinimide (NHS) esters, react with primary amines to form stable amide bonds. thermofisher.com This method is typically performed in slightly alkaline conditions. thermofisher.com Another approach utilizes aldehyde-activated supports, like AminoLink™ Coupling Resin, which react with primary amines to form a Schiff base that is subsequently reduced to a stable secondary amine linkage. thermofisher.com

The choice of the linker and the support can significantly influence the catalyst's activity and stability. The immobilization of 2-picolylamine on poly(styrene-co-maleic anhydride) (PSMA) resin has been demonstrated for the adsorption of uranium from aqueous solutions, showcasing the versatility of this ligand in different applications. sigmaaldrich.com

Table 2: Immobilization Techniques for Pyridine-Based Ligands

| Technique | Support Material | Ligand Attachment Chemistry | Key Advantages | Reference |

|---|---|---|---|---|

| Core/Shell Magnetic Nanoparticles | Silica-coated Fe₃O₄ | Reaction with 1,3,5-triazine trichloride followed by nucleophilic substitution with the amine. | Easy catalyst separation, high surface area. | rsc.orgsemanticscholar.org |

| Amine-Reactive Supports | NHS ester-activated agarose | Formation of a stable amide bond with a primary amine. | Direct and efficient covalent attachment. | thermofisher.com |

| Aldehyde-Activated Supports | Aldehyde-activated agarose | Schiff base formation followed by reduction to a stable secondary amine. | Controlled and stable immobilization. | thermofisher.com |

| Polymer Resin | Poly(styrene-co-maleic anhydride) | Reaction with the anhydride (B1165640) groups of the polymer. | High loading capacity and mechanical stability. | sigmaaldrich.com |

Coordination Chemistry of 2 Dimethylaminomethyl Pyridine As a Ligand

Ligand Design Principles and Bidentate Coordination Motifs

The design of 2-(Dimethylaminomethyl)pyridine as a ligand is centered around its ability to act as a chelating agent, binding to a metal center through two donor nitrogen atoms: one from the pyridine (B92270) ring and the other from the dimethylamino group. This chelation results in the formation of a thermodynamically stable five-membered ring, a common and favored arrangement in coordination chemistry.

N,N'-Chelation Modes and Geometries

The primary coordination mode of this compound is as a bidentate N,N'-chelating ligand. The two nitrogen atoms coordinate to a metal center, forming a stable five-membered metallacycle. The geometry of the resulting complex is influenced by several factors, including the coordination number and electronic configuration of the metal ion, as well as the presence of other ligands in the coordination sphere.

Commonly observed geometries for complexes involving this ligand include square planar, tetrahedral, and octahedral configurations. In a square planar or tetrahedral geometry, one or two molecules of this compound can coordinate to the metal center. In an octahedral complex, typically two or three molecules of the ligand will occupy the coordination sites, often in a cis or fac arrangement, respectively, to accommodate the chelate bite angle. The relatively flexible dimethylaminomethyl arm allows for some distortion from ideal geometries to satisfy the steric and electronic requirements of the metal center.

Influence of Steric and Electronic Parameters on Coordination

The coordination behavior of this compound is governed by a combination of steric and electronic factors. The pyridine ring acts as a π-acceptor, while the dimethylamino group is a strong σ-donor. The presence of the two methyl groups on the amino nitrogen introduces steric bulk, which can influence the coordination geometry and the stability of the resulting complexes.

Compared to its less sterically hindered analogue, 2-aminomethylpyridine (2-picolylamine), the dimethylamino group in this compound can lead to greater steric repulsion between ligands in the coordination sphere. This steric hindrance can affect the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers. Electronically, the strong σ-donating character of the dimethylamino group increases the electron density on the metal center, which can influence the redox properties and reactivity of the complex. The balance between the π-accepting nature of the pyridine ring and the σ-donating ability of the dimethylamino group makes this compound a tunable ligand for a variety of metal ions.

Complex Formation with Transition Metals

This compound forms stable complexes with a wide range of transition metals. The nature of these complexes, including their structure, stability, and reactivity, is dependent on the specific metal ion involved.

First-Row Transition Metal Complexes

Complexes of this compound with first-row transition metals (from scandium to zinc) have been investigated. For example, with metals like copper(II), nickel(II), and cobalt(II), it readily forms square planar or octahedral complexes. In these complexes, the ligand typically acts as a bidentate chelating agent. The specific coordination geometry is often dictated by the metal-to-ligand ratio and the counter-anions present in the synthesis.

| Metal Ion | Typical Coordination Geometry | Notes |

| Copper(II) | Distorted Octahedral, Square Planar | Often exhibits Jahn-Teller distortion. |

| Nickel(II) | Octahedral, Square Planar | Can form both high-spin and low-spin complexes depending on the ligand field strength. |

| Cobalt(II) | Octahedral, Tetrahedral | The geometry can be sensitive to reaction conditions and the nature of other ligands. |

| Iron(II/III) | Octahedral | Can exhibit spin-crossover behavior in some cases. |

| Manganese(II) | Octahedral | Typically forms high-spin complexes. |

| Zinc(II) | Tetrahedral, Octahedral | Forms stable, often colorless, complexes due to its d¹⁰ configuration. |

Interactive Data Table: First-Row Transition Metal Complexes

Note: The properties of these complexes can vary significantly based on the full composition of the coordination sphere.

Late Transition Metal Complexes

The coordination chemistry of this compound extends to the late transition metals, including elements such as palladium, platinum, rhodium, and iridium. With these metals, the ligand is valued for its ability to form stable complexes that are often used in catalysis. For instance, palladium(II) and platinum(II) complexes with this ligand frequently adopt a square planar geometry, a characteristic of d⁸ metal ions. These complexes have been explored for their potential applications in various catalytic transformations. The steric bulk of the dimethylamino group can play a crucial role in influencing the selectivity of catalytic reactions by controlling access to the metal center.

| Metal Ion | Typical Coordination Geometry | Potential Applications |

| Palladium(II) | Square Planar | Catalysis (e.g., cross-coupling reactions) |

| Platinum(II) | Square Planar | Materials science, potential anti-cancer agents |

| Rhodium(I/III) | Square Planar, Octahedral | Catalysis (e.g., hydroformylation, hydrogenation) |

| Iridium(I/III) | Square Planar, Octahedral | Catalysis, Photophysics |

Interactive Data Table: Late Transition Metal Complexes

Lanthanide and Actinide Coordination Chemistry

While the coordination chemistry of this compound with f-block elements is less explored compared to transition metals, some studies have been conducted. Lanthanide and actinide ions are characterized by their larger ionic radii and preference for higher coordination numbers (typically 8 or 9). Due to the relatively small bite angle of the five-membered chelate ring formed by this compound, multiple ligands are required to satisfy the coordination requirements of these large metal ions.

Complexes with lanthanides are of interest for their potential luminescent and magnetic properties. The ligand can act as an "antenna" to sensitize the luminescence of the lanthanide ion. In the context of actinides, ligands like this compound are studied for their potential use in separation and extraction processes relevant to the nuclear fuel cycle. The coordination is typically dominated by electrostatic interactions due to the hard nature of the f-block metal ions. The formation of stable chelates with ligands such as this compound can be advantageous in these applications. However, detailed structural and electronic data for these complexes remain relatively scarce in the literature.

Structural Elucidation of Metal-2-(Dimethylaminomethyl)pyridine Complexes

The precise arrangement of atoms within metal complexes of this compound is fundamental to understanding their chemical behavior. Researchers employ several advanced techniques to determine these structures and properties.

Advanced X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids. For metal complexes involving this compound, this technique provides invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on related structures, such as the dimeric nickel(II) complex with the closely related ligand 2-dimethylaminomethyl-3-hydroxypyridine, [Ni(dmamhp)Cl₂(CH₃OH)]₂, reveal detailed structural information. In this complex, the ligand coordinates to the nickel center, and the metal centers are bridged by halide ions, forming a dimeric structure. The coordination geometry around each nickel ion is typically a distorted octahedron. Such studies provide a model for how this compound itself likely coordinates, forming a five-membered chelate ring with the metal center. The specific bond distances and angles are crucial for understanding the steric and electronic effects of the ligand on the metal's coordination sphere.

Spectroscopic Characterization Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques offer insight into the structure and behavior of complexes in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the pyridine ring and the C-N stretching of the aminomethyl group upon complexation confirm the involvement of both nitrogen atoms in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The chemical shifts of the ligand's protons and carbons change significantly upon coordination, providing information about the electronic environment and symmetry of the complex in solution.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The spectra of transition metal complexes with this compound typically show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. These absorptions are sensitive to the coordination geometry and the nature of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), EPR spectroscopy is employed to probe the environment of the unpaired electron. The resulting parameters provide detailed information about the geometry and the nature of the metal-ligand bonding.

Electrochemical Properties of Complexes

The electrochemical behavior of metal complexes with this compound is critical for applications in catalysis, sensing, and materials science. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

The ability of pyridine-based ligands to direct the assembly of complex, high-order structures has led to significant interest in their use for creating supramolecular assemblies and Metal-Organic Frameworks (MOFs). Supramolecular chemistry focuses on the formation of large, organized structures from smaller molecular components held together by non-covalent interactions.

While the direct use of this compound in extensive MOF structures is not widely documented, its derivatives and related pyridine-based ligands are instrumental in this field. These ligands can act as nodes or linkers in the construction of discrete molecular assemblies or extended porous networks. The formation of these architectures depends on the coordination preferences of the metal ion and the geometry of the ligand. The functional groups on the ligand can be modified to tune the resulting structure and properties, such as pore size and functionality within a MOF. The principles governing the self-assembly of these systems often involve a combination of metal-ligand coordination bonds and weaker interactions like hydrogen bonding and π-π stacking, leading to a diverse range of topologies and potential applications.

Catalytic Applications of 2 Dimethylaminomethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes of 2-(Dimethylaminomethyl)pyridine have been investigated as catalysts in a range of organic transformations. The following sections detail the specific applications of this compound and its derivatives in homogeneous catalysis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the use of this compound as a ligand in these reactions are limited in the provided search results, the broader class of palladium(II) complexes with pyridine-based ligands has been extensively studied for their catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govresearchgate.net The nature of the substituents on the pyridine (B92270) ring can significantly influence the catalytic efficiency. nih.gov For instance, palladium(II) complexes of substituted pyridines have been shown to be effective catalyst precursors for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids and the Heck coupling of aryl iodides with olefins. nih.govresearchgate.net The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The ligand's role is crucial in stabilizing the palladium species and facilitating these elementary steps.

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom economy. The pyridine moiety itself is a common directing group in C-H activation strategies. rsc.orgeurekaselect.com However, this can also present a challenge for the functionalization of the pyridine ring itself, as the nitrogen atom can coordinate to the metal catalyst and deactivate it. eurekaselect.com Strategies to overcome this include the use of pyridine N-oxides or transient directing groups. eurekaselect.comnih.gov While the field of pyridine C-H functionalization is broad, rsc.org specific research detailing the application of this compound as a ligand or substrate in metal-catalyzed C-H activation and functionalization reactions was not prominently found in the provided search results. The bidentate nature of this compound could potentially be exploited for directing C-H activation at specific positions, though dedicated studies are needed to explore this.

Hydrogenation and Dehydrogenation Reactions

Metal-catalyzed hydrogenation and dehydrogenation reactions are fundamental processes in organic chemistry. Ruthenium complexes are particularly effective for the hydrogenation of various functional groups. For instance, Ru-DTBM-segphos has been reported as a highly efficient catalyst for the asymmetric hydrogenation of 2-pyridyl-substituted alkenes, which are important building blocks in pharmaceuticals. nih.gov The pyridine nitrogen in the substrate is thought to play a role in coordinating to the metal center and influencing the reaction's efficiency and enantioselectivity. nih.gov While these studies highlight the importance of the pyridine moiety in hydrogenation catalysis, specific examples employing this compound as a ligand for hydrogenation or dehydrogenation reactions were not identified in the provided search results.

Polymerization Catalysis

In the realm of polymerization, late-transition metal complexes with pyridine-containing ligands have shown significant promise. Specifically, bis(imino)pyridine iron and cobalt complexes are well-known catalysts for olefin polymerization, producing a range of polyolefins from linear to highly branched structures. The steric and electronic properties of the iminopyridine ligand are crucial in determining the catalytic activity and the properties of the resulting polymer. While this demonstrates the utility of the pyridine scaffold in polymerization catalysis, there is no specific information in the provided search results on the use of this compound as a ligand in polymerization reactions.

Oxidation and Reduction Catalysis

Metal complexes are widely used as catalysts for oxidation and reduction reactions. For instance, copper(II) complexes of pyridine-containing ligands have been studied as mimics of catechol oxidase for the aerobic oxidation of polyphenols. nih.gov The catalytic activity of these complexes is influenced by the Lewis acidity of the copper(II) center, which can be tuned by the substituents on the pyridine ligand. nih.gov In a different approach, 4-N,N-Dimethylaminopyridine (DMAP), an isomer of the title compound, has been used as an organocatalyst for the selective oxidation of methyl aromatics using molecular oxygen. mdpi.comresearchgate.net However, specific studies on the application of this compound or its metal complexes in oxidation or reduction catalysis are not detailed in the provided search results.

Computational and Theoretical Investigations of 2 Dimethylaminomethyl Pyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of 2-(Dimethylaminomethyl)pyridine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Analysis typically focuses on the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The location of the HOMO indicates the most probable site for electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the LUMO's location indicates the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally implying higher chemical reactivity and polarizability. nih.gov

For pyridine (B92270) derivatives, DFT calculations are routinely used to compute these properties. researchgate.netscirp.org For instance, in a typical pyridine molecule, the HOMO is often distributed over the π-system of the ring, while the LUMO is also a π* anti-bonding orbital. researchgate.net In this compound, there are two nitrogen atoms: the pyridine ring nitrogen (N_py) and the dimethylamino nitrogen (N_amine). A key question is which nitrogen is more nucleophilic. Molecular orbital calculations on the related isomer, 4-(dimethylaminomethyl)pyridine (4-DMAMP), showed that the HOMO is centered on the aliphatic N_amine, not the N_py of the ring. irjweb.com This suggests that the N_amine is the more electron-rich and nucleophilic site, a prediction that is borne out by experimental reactivity. irjweb.com A similar distribution would be expected for the 2-isomer.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine Derivative (Illustrative)

| Parameter | Method/Basis Set | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311+G(d,p) | -6.29 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | B3LYP/6-311+G(d,p) | -1.81 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G(d,p) | 4.48 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | B3LYP/6-311+G(d,p) | 2.15 D | Measure of the molecule's overall polarity. |

Note: Data is illustrative for a generic pyridine derivative to demonstrate typical computational outputs. Specific values for this compound would require dedicated calculation.

Conformational Analysis and Tautomerism

This compound is a flexible molecule due to the single bonds in its side chain, allowing for rotation around the C(pyridine)-C(methylene) and C(methylene)-N(amine) bonds. Conformational analysis involves systematically exploring these rotations to find the most stable three-dimensional arrangements (conformers) of the molecule.

Computational methods can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). mdpi.com For this compound, the key variables would be the orientation of the dimethylaminomethyl group relative to the pyridine ring. Different conformers will have different energies due to factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding if a protonated species were considered). Quantum chemical calculations can identify the global minimum energy conformer as well as the energy barriers to rotation between different conformers. mdpi.com For example, studies on similar flexible molecules have used methods like MP2/6-311++G(d,p) to identify the lowest energy structures. wuxibiology.com

Tautomerism is generally not a significant consideration for this compound itself, as it lacks the appropriate functional groups (like a hydroxyl or amino group directly on the ring) that would readily lead to proton-transfer tautomers. However, in its derivatives or protonated forms, computational studies could be employed to evaluate the relative stabilities of potential tautomeric structures.

Prediction of Reactivity and Selectivity in Organic Reactions

One of the most powerful applications of quantum chemistry is predicting how a molecule will react. For this compound, a key question is the site of electrophilic attack, such as alkylation. The molecule presents two potential nucleophilic centers: the pyridine nitrogen and the amino nitrogen.

A computational and experimental study on the isomeric 4-(dimethylaminomethyl)pyridine (4-DMAMP) provides a clear precedent. irjweb.com In 4-DMAMP, the methylene (B1212753) bridge between the amino group and the pyridine ring prevents electronic resonance that would increase electron density on the ring nitrogen. Molecular orbital calculations confirm that the HOMO is localized on the amino nitrogen, predicting it to be the more nucleophilic site. irjweb.comcalvin.edu Experiments confirm this prediction: the alkylation of 4-DMAMP with methyl iodide occurs exclusively at the amino nitrogen. irjweb.com This contrasts sharply with 4-(dimethylamino)pyridine (DMAP), where resonance makes the pyridine nitrogen more nucleophilic.

This same principle applies to this compound. The insulating methylene group means the amino nitrogen's lone pair does not conjugate with the pyridine π-system. Therefore, computational models would predict that electrophilic attack will selectively occur at the more basic and accessible amino nitrogen rather than the pyridine nitrogen. The HOMO-LUMO energy gap can also be used to gauge reactivity; a smaller gap suggests the molecule is more likely to react. mdpi.com

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment, such as in solution or as part of a larger assembly. nih.gov MD simulations treat atoms as classical particles moving according to a force field—a set of equations that describe the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.govniscair.res.in

For a system containing this compound, MD simulations could be used to:

Study Solvation: Simulate how the molecule interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds.

Analyze Conformational Dynamics: Observe how the molecule samples different conformations over time in solution, providing a dynamic picture that complements the static view from quantum chemical calculations.

Simulate Ligand-Receptor Binding: If the molecule were being studied as an inhibitor for a biological target, MD simulations could model its binding process into the active site, revealing the stability of the complex and key interactions. scirp.org

MD simulations track the trajectory of each atom over time (typically nanoseconds to microseconds), providing insights into the system's dynamic stability, flexibility, and intermolecular interactions.

Ligand Field Theory and Spectroscopic Property Prediction for Metal Complexes

This compound acts as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. Ligand Field Theory (LFT) describes the electronic structure of the resulting transition metal complexes. LFT explains how the interaction between the metal's d-orbitals and the ligand's orbitals lifts the degeneracy of the d-orbitals, leading to the characteristic colors and magnetic properties of these complexes. researchgate.netmdpi.com

Modern computational chemistry combines LFT principles with DFT calculations to make quantitative predictions. Time-dependent DFT (TD-DFT) is a powerful method used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules and complexes. nih.govchemrxiv.org By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the nature of the transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions).

For a hypothetical complex like [Cu(2-DMAMP)₂]²⁺, TD-DFT calculations could predict its UV-Vis spectrum. The results would help assign the observed experimental bands to specific electronic transitions, providing a detailed understanding of the electronic structure of the complex.

Table 2: Illustrative TD-DFT Results for a Hypothetical Pyridine-based Metal Complex

| Excited State | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| S1 | 455 | 0.085 | HOMO -> LUMO | Metal-to-Ligand Charge Transfer (MLCT) |

| S2 | 380 | 0.002 | HOMO-1 -> LUMO | d-d transition |

| S3 | 310 | 0.210 | HOMO-3 -> LUMO | Intra-Ligand (π -> π*) |

Reaction Mechanism Elucidation via Computational Modeling

For a reaction involving this compound, computational chemists can:

Map the Potential Energy Surface: Calculate the energy of the system as the reactants are transformed into products.

Locate Transition States: Identify the highest energy point along the lowest energy reaction path (the saddle point on the potential energy surface). This structure represents the "point of no return" for the reaction.

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state. This allows for a comparison of different possible reaction pathways.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry, offering a window into the fleeting, high-energy structures that govern the rates and pathways of chemical reactions. For reactions catalyzed by this compound and its analogues, identifying and characterizing the transition states are crucial for a complete mechanistic understanding.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of transition states. While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, the principles can be illustrated by examining computational studies of its well-known isomer, 4-(Dimethylamino)pyridine (DMAP). In a study on the selenium-catalyzed oxidative carbonylation of alcohols, DFT calculations were employed to map the reaction mechanism where DMAP played a crucial role. nih.gov The calculations revealed that DMAP facilitates the reaction not just as a simple base, but as a nucleophile and a hydrogen bond acceptor, significantly lowering the activation energy of the key steps. nih.gov

The transition states in such reactions typically involve the formation or breaking of bonds with the catalyst, the substrate, and other reacting species. For a hypothetical reaction catalyzed by this compound, a transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. The geometric and electronic properties of this transition state would then be analyzed to understand the key interactions that stabilize it. For instance, the nitrogen atoms of the pyridine ring and the dimethylamino group could be involved in coordinating to a metal center or in activating a substrate through nucleophilic attack.

A comparative study on the alkylation of 4-(dimethylaminomethyl)pyridine (DMAMP) and DMAP highlighted the importance of resonance effects on the nucleophilicity of the pyridine nitrogen. researchgate.net Molecular orbital calculations showed that the methylene spacer in DMAMP prevents the resonance delocalization of the amino group's lone pair into the pyridine ring, making the pyridine nitrogen less nucleophilic than in DMAP. researchgate.net This type of analysis is fundamental to understanding which nitrogen atom in this compound would be the primary site of interaction during a catalytic cycle and how this influences the structure of the transition state.

Energy Profile Mapping

For a reaction catalyzed by this compound, an energy profile map would trace the energy changes as the reactants are converted to products. Each peak on the profile would correspond to a transition state, and each valley would represent a stable intermediate. The height of the highest energy barrier (the activation energy) determines the reaction rate.

Drawing again from the study of DMAP in selenium-catalyzed carbonylation, DFT calculations provided a detailed energy diagram for the entire catalytic cycle. nih.gov The energy profile showed that the formation of a key intermediate, facilitated by DMAP, was energetically favorable. nih.gov This type of detailed energetic mapping allows researchers to pinpoint the specific roles of the catalyst at each stage of the reaction.

Catalyst Design through Computational Screening

The insights gained from transition state analysis and energy profile mapping can be leveraged for the rational design of new and improved catalysts. Computational screening, or in silico screening, is a powerful strategy that allows for the rapid evaluation of a large number of potential catalyst candidates without the need for extensive experimental synthesis and testing.

This approach involves creating a virtual library of catalyst derivatives and then using computational methods to predict their catalytic performance. For this compound, a virtual library could be generated by systematically modifying its structure, for instance, by introducing different substituents on the pyridine ring or by altering the alkyl groups on the amino nitrogen.

The screening process would then involve calculating key descriptors for each derivative that are correlated with catalytic activity. These descriptors could include:

Electronic properties: such as the electron density on the nitrogen atoms, the HOMO-LUMO gap, and the electrostatic potential. researchgate.netnih.gov

Steric properties: to assess the accessibility of the catalytic sites.

Thermodynamic properties: such as the binding energy of the catalyst to a substrate or a metal center.

By comparing these calculated properties across the virtual library, researchers can identify promising candidates for synthesis and experimental validation. For example, a study on the synthesis of a library of chiral DMAP derivatives for asymmetric catalysis demonstrates the practical application of this approach. bham.ac.uk Although this study focused on experimental synthesis, the initial design principles could be guided by computational screening to prioritize candidates with the desired electronic and steric features for high enantioselectivity.

Furthermore, in silico screening has been successfully applied to identify pyridine derivatives as potential inhibitors for biological targets, which follows a similar principle of structure-based design. nih.govnih.govresearchgate.net By understanding the structure-activity relationships derived from computational screening, it is possible to tailor the structure of this compound derivatives to enhance their performance in specific catalytic applications.

Emerging Research Frontiers and Future Outlook

Sustainable Chemistry Approaches Utilizing 2-(Dimethylaminomethyl)pyridine

The principles of sustainable or "green" chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. kaust.edu.sakaust.edu.sa The application of this compound as a ligand in catalysis aligns with these principles in several ways.

One of the key areas of sustainable chemistry is the development of catalysts that are efficient, selective, and recyclable. kaust.edu.samdpi.com Catalysts based on this compound and similar pincer-type ligands have shown promise in this regard. mdpi.comresearchgate.net For instance, ruthenium complexes bearing pincer-type ligands are effective for the dehydrogenation of formic acid, a potential hydrogen storage material, and for the conversion of ethanol (B145695) to ethyl acetate, a valuable solvent that can be derived from renewable biomass. kaust.edu.sakaust.edu.sa These processes are more sustainable than traditional methods that often rely on petrochemical feedstocks. kaust.edu.sa The use of such catalysts can lead to cleaner reactions with less waste. kaust.edu.sa

The versatility of pincer complexes allows for a wide range of applications in sustainable chemical processes, including CO2 capture and conversion, and the valorization of biomass. mdpi.comresearchgate.net While specific research on this compound in these exact applications is still emerging, its structural similarity to other effective pincer ligands suggests significant potential.

Table 1: Illustrative Comparison of Catalytic Systems in Sustainable Transformations

| Catalyst System | Reaction | Substrate | Product | Yield (%) | Sustainability Aspect |

| Ru-pincer complex | Dehydrogenative Coupling | Ethanol | Ethyl Acetate | ~95 | Bio-renewable feedstock utilization kaust.edu.sakaust.edu.sa |

| Fe-pincer complex | Hydrogenation | Aldehydes | Alcohols | High | Use of earth-abundant metal mdpi.com |

| Ir-pincer complex | CO2 Reduction | Carbon Dioxide | Formate | High | Carbon capture and utilization researchgate.net |

This table provides illustrative data based on findings for similar pincer-type catalysts and is intended to highlight the potential of this compound-based systems.

Bio-inspired Catalysis and Artificial Metalloenzymes

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Bio-inspired catalysis seeks to mimic the function of natural enzymes, which can catalyze complex chemical reactions under mild conditions with remarkable specificity. nih.gov The development of artificial metalloenzymes, which combine the catalytic prowess of metal complexes with the structural features of proteins or other biomolecules, is a rapidly growing field. nih.gov

The pyridine (B92270) moiety is a common structural motif in the active sites of various metalloenzymes. rsc.org The incorporation of ligands like this compound into synthetic models can help to mimic the coordination environment of these natural catalysts. rsc.orgrsc.org For example, copper complexes with tridentate N,N,N-coordinating ligands have been synthesized as mimetics of copper nitrite (B80452) reductase, an enzyme involved in the nitrogen cycle. rsc.orgrsc.org

The design of artificial metalloenzymes often involves the covalent or non-covalent immobilization of a metal complex within a protein scaffold. nih.govacs.org The this compound ligand, with its potential for both metal coordination and further functionalization, could be a valuable building block in the creation of such hybrid catalysts. These bio-inspired systems could find applications in areas ranging from pharmaceutical synthesis to the production of fine chemicals.

Photoredox Catalysis and Electrocatalysis Applications

Photoredox catalysis and electrocatalysis are powerful synthetic tools that utilize light and electricity, respectively, to drive chemical reactions. researchgate.netacs.org These methods offer sustainable alternatives to traditional synthetic routes that often require harsh reaction conditions and stoichiometric reagents. Pyridine-based ligands play a crucial role in the development of catalysts for these applications. researchgate.netresearchgate.net

In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with enhanced redox properties, enabling it to facilitate single-electron transfer processes. acs.orgnih.govresearchgate.net Pyridinyl radicals, which can be generated from the reduction of pyridinium (B92312) ions, are highly reactive intermediates that can participate in a variety of bond-forming reactions. acs.orgnih.gov The this compound ligand could be incorporated into metal complexes or used as an organocatalyst in such transformations. acs.org

In the realm of electrocatalysis, pyridine-containing molecules have been investigated as catalysts for the reduction of carbon dioxide. rsc.org The ability of the pyridine nitrogen to mediate proton-coupled electron transfer is a key feature in these systems. Rhenium complexes with diimine ligands, for instance, have been shown to electrocatalytically reduce CO2 to carbon monoxide. researchgate.net Furthermore, metal-organic frameworks (MOFs) containing pyridyl ligands have been explored for photoelectrochemical hydrogen evolution. acs.org The integration of this compound into such systems could lead to the development of new and efficient catalysts for energy conversion and storage.

Development of Novel Materials with Integrated this compound Units

The incorporation of functional units like this compound into polymeric materials and metal-organic frameworks (MOFs) can impart these materials with unique and desirable properties. rsc.orgresearchgate.netrsc.org

Smart polymers are materials that can respond to external stimuli such as pH, temperature, or light. researchgate.netresearchgate.net Polymers containing pyridine moieties can exhibit pH-responsiveness due to the protonation and deprotonation of the pyridine nitrogen. nih.govnih.gov This property can be exploited in applications such as drug delivery systems and sensors. nih.gov For example, polyurethane networks containing pyridine units have been shown to exhibit shape-memory effects that are sensitive to both heat and moisture. researchgate.netrsc.org

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netrsc.org The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. rsc.orgresearchgate.netrsc.org Pyridyl-based ligands are widely used in the construction of MOFs with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netrsc.org The integration of this compound as a ligand or a functional component in MOFs could lead to materials with tailored porosity and catalytic activity. acs.orgnih.gov

Table 2: Potential Applications of Materials Incorporating this compound

| Material Type | Integrated Unit | Potential Application | Underlying Principle |

| Smart Polymer | This compound | pH-Responsive Drug Delivery | Protonation/deprotonation of the pyridine nitrogen nih.govnih.gov |

| Shape-Memory Polymer | This compound | Smart Actuators/Sensors | Stimuli-responsive changes in polymer network researchgate.netrsc.org |

| Metal-Organic Framework | This compound | Selective Gas Adsorption | Tailored pore environment and host-guest interactions rsc.orgresearchgate.net |

| Catalytic MOF | This compound | Heterogeneous Catalysis | Accessible and well-defined active sites acs.orgnih.gov |

This table presents potential applications based on the known properties of similar functional materials.

Challenges and Future Directions in this compound Research

While the potential of this compound in various research frontiers is evident, several challenges need to be addressed to fully realize its utility. A significant challenge is the limited amount of dedicated research on this specific compound. Much of its potential is inferred from studies on analogous pyridine-based ligands and pincer complexes. Therefore, a primary future direction is to conduct more focused research on the synthesis, characterization, and application of this compound and its metal complexes.

Key challenges include:

Synthesis and Scalability: Developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for their widespread application.

Catalyst Stability and Longevity: For catalytic applications, the stability of the metal complexes under reaction conditions is a major concern. Research into designing more robust and long-lived catalysts is necessary. researchgate.net

Understanding Reaction Mechanisms: Detailed mechanistic studies are needed to understand how catalysts based on this compound function. mdpi.com This knowledge will enable the rational design of more efficient and selective catalysts.

Future research in this area should focus on:

Exploring a Wider Range of Metal Complexes: Synthesizing and characterizing complexes of this compound with a variety of transition metals to explore their catalytic activity in a broader range of reactions. nih.govresearchgate.net

Computational Modeling: Utilizing computational methods to predict the properties of this compound-based catalysts and materials, which can guide experimental efforts.

Applications in Tandem Catalysis: Designing multifunctional catalysts based on this compound that can promote multiple reaction steps in a single pot, leading to more efficient and sustainable chemical processes.

Development of Advanced Materials: Systematically incorporating this compound into polymers and MOFs to create new materials with advanced properties for sensing, separation, and energy applications. frontiersin.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(Dimethylaminomethyl)pyridine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (Compound 32 in ) are synthesized using magnesium in ethanol under anhydrous conditions, followed by purification via silica gel chromatography . For this compound, a similar approach could involve reacting pyridine with dimethylaminomethyl chloride in the presence of a base (e.g., triethylamine) to facilitate substitution. Optimization may include:

- Temperature control : Room temperature for milder reactions or reflux for higher yields.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysts : Transition metals (e.g., Cu or Pd) for cross-coupling reactions if functionalization is required .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its derivatives?

- Methodological Answer : Structural confirmation relies on complementary spectroscopic

- NMR Spectroscopy : H and C NMR can identify substituent positions and coupling patterns. For instance, the methyl groups in the dimethylaminomethyl moiety typically resonate at δ 2.2–2.5 ppm in H NMR, as seen in analogous compounds .

- FT-IR Spectroscopy : Detects functional groups (e.g., C-N stretch at ~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the dimethylaminomethyl substituent influence the coordination chemistry of pyridine-based ligands in metal complexes?

- Methodological Answer : The dimethylaminomethyl group enhances ligand versatility by introducing steric bulk and electron-donating properties. For example, 2-(1H-Imidazol-2-yl)pyridine () forms stable metal complexes due to its dual heterocyclic rings. Similarly, this compound can act as a bidentate ligand, coordinating via the pyridine nitrogen and the dimethylamine group. Key factors to study:

- pH-dependent coordination : Protonation of the amine group may alter binding modes.

- Metal selectivity : Transition metals (e.g., Cu, Fe) may exhibit varying affinities, analyzed via UV-Vis titration or X-ray crystallography .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in experimental design or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation, alkylation) and evaluate biological activity. For instance, used SAR to optimize anticancer activity in pyridine-oxadiazole hybrids .

- Dose-Response Analysis : Compare IC values under standardized conditions (e.g., cell lines, incubation times).

- Computational Modeling : Molecular docking or QSAR models can predict binding interactions and reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.